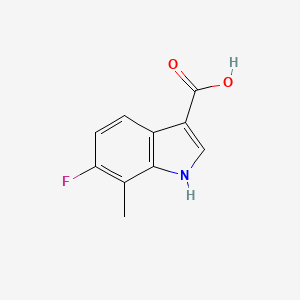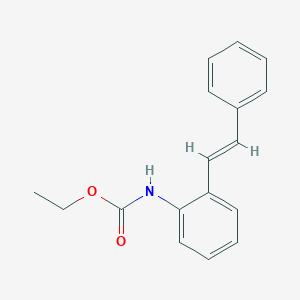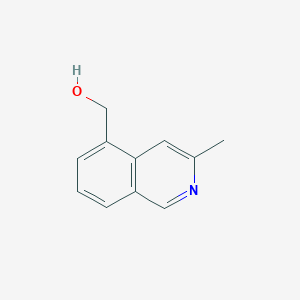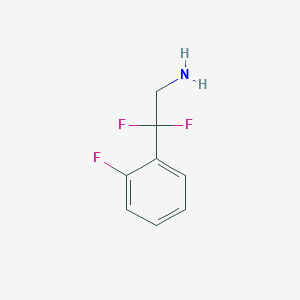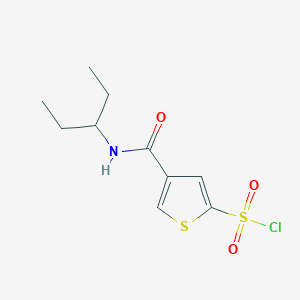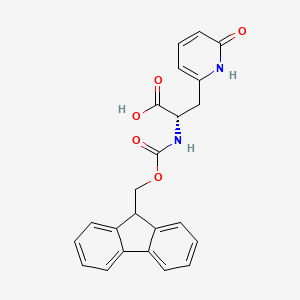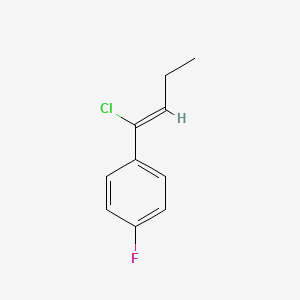
1-(1-Chloro-1-butenyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-1-butenyl)-4-fluorobenzene is an organic compound with the molecular formula C10H10ClF It is a derivative of benzene, where a 1-chloro-1-butenyl group and a fluorine atom are attached to the benzene ring
Métodos De Preparación
The synthesis of 1-(1-Chloro-1-butenyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1-chloro-1-butene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(1-Chloro-1-butenyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloro-1-butenyl group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Chloro-1-butenyl)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Chloro-1-butenyl)-4-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various reaction pathways. The molecular targets and pathways involved in its biological or medicinal applications are still under investigation, but it is believed to interact with specific enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
1-(1-Chloro-1-butenyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1-Chloro-1-butenyl)benzene: Similar structure but lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
4-Fluorobenzyl chloride: Contains a fluorine atom and a benzyl chloride group, but differs in the position and type of substituents on the benzene ring.
1-Chloro-4-fluorobenzene: Contains both chlorine and fluorine atoms on the benzene ring, but lacks the butenyl group.
Propiedades
Número CAS |
83783-53-3 |
|---|---|
Fórmula molecular |
C10H10ClF |
Peso molecular |
184.64 g/mol |
Nombre IUPAC |
1-[(Z)-1-chlorobut-1-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10ClF/c1-2-3-10(11)8-4-6-9(12)7-5-8/h3-7H,2H2,1H3/b10-3- |
Clave InChI |
OUQCWPVYGZTVOD-KMKOMSMNSA-N |
SMILES isomérico |
CC/C=C(/C1=CC=C(C=C1)F)\Cl |
SMILES canónico |
CCC=C(C1=CC=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

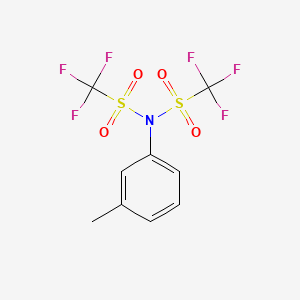
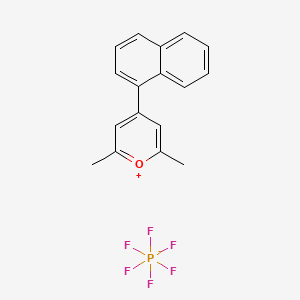


![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
